ERGi-USU-6 mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

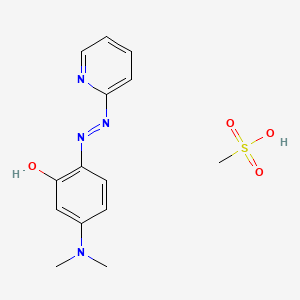

Molecular Formula |

C14H18N4O4S |

|---|---|

Molecular Weight |

338.38 g/mol |

IUPAC Name |

5-(dimethylamino)-2-(pyridin-2-yldiazenyl)phenol;methanesulfonic acid |

InChI |

InChI=1S/C13H14N4O.CH4O3S/c1-17(2)10-6-7-11(12(18)9-10)15-16-13-5-3-4-8-14-13;1-5(2,3)4/h3-9,18H,1-2H3;1H3,(H,2,3,4) |

InChI Key |

UKIKMFBVZICNPO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=N2)O.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ERGi-USU-6 Mesylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prostate cancer remains a significant global health challenge, with oncogenic gene fusions representing key therapeutic targets.[1] The fusion of the TMPRSS2 gene promoter with the ETS-related gene (ERG) is one of the most prevalent driver alterations in prostate cancer, occurring in approximately 50-65% of primary tumors and persisting in a significant fraction of metastatic castration-resistant prostate cancers (mCRPC).[1][2][3] The resulting overexpression of the ERG oncoprotein facilitates cancer cell invasion, survival, and abrogates normal differentiation.[1] ERGi-USU-6 mesylate has emerged as a potent and selective small molecule inhibitor developed to target this dependency on ERG. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction to this compound

This compound (also known as compound 7b) is a second-generation, more potent derivative of the parental compound ERGi-USU.[1][4] It was identified through structure-activity relationship (SAR) studies designed to improve the biological activity and pharmacological properties of the original molecule.[1][2] The mesylate salt formulation, in particular, enhances its activity in biological assays for selectively targeting prostate cancer cells harboring the TMPRSS2-ERG fusion.[1]

Core Mechanism of Action

The primary mechanism of this compound involves the dual inhibition of the ERG oncoprotein and the atypical kinase RIOK2.[1][5] This dual action leads to selective cytotoxicity in ERG-positive cancer cells through the induction of ribosomal stress and ferroptosis.[6][7]

Direct Molecular Targets: ERG and RIOK2

This compound effectively reduces the protein levels of both ERG and RIOK2 in ERG-positive prostate cancer cells.[5][6] The parent compound, ERGi-USU, was shown to be a direct binding partner of RIOK2.[1][8] RIOK2 is an atypical kinase involved in ribosome biogenesis, specifically the maturation of the 40S ribosomal subunit.[8] By inhibiting RIOK2, this compound disrupts this crucial cellular process, leading to a state of ribosomal stress.[7][9] The reduction in ERG protein levels is believed to be a downstream consequence of RIOK2 inhibition, suggesting a synthetic lethal interaction.[7]

Induction of Ferroptosis

Recent studies have elucidated that a key downstream effect of this compound treatment is the induction of ferroptosis, a form of iron-dependent regulated cell death.[6] Pathway analysis following treatment revealed the involvement of the ferroptosis inducer Activating Transcription Factor 3 (ATF3).[6] This finding suggests that the cancer-selective activity of the compound is mediated, at least in part, by triggering this specific cell death pathway.[6]

Cellular Selectivity

A critical feature of this compound is its high degree of selectivity. The compound potently inhibits the growth of ERG-positive cancer cells (e.g., VCaP) while showing no detectable effect on ERG-positive normal primary endothelial cells (HUVEC) or ERG-negative cancer cells.[1][4] This selectivity minimizes potential off-target toxicity, a highly desirable characteristic for targeted cancer therapies.

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays, primarily using the ERG-positive VCaP prostate cancer cell line.

| Parameter | Cell Line | IC50 Value (μM) | Reference |

| Cell Growth Inhibition | VCaP | 0.089 | [1] |

| ERG Protein Inhibition | VCaP | 0.17 | [1][5] |

| RIOK2 Protein Inhibition | VCaP | 0.13 | [1][5] |

Table 1: In Vitro Potency of this compound.

| Parameter | Animal Model | Dose | Outcome | Reference |

| Maximum Tolerated Dose (MTD) | Athymic Nude Mice | 100 mg/kg | All animals survived with no observed health deterioration. | [1][4] |

| Toxicity Study | Athymic Nude Mice | 150 mg/kg | 40% mortality (2 out of 5 mice). | [1] |

| Toxicity Study | Athymic Nude Mice | 200 mg/kg | 80% mortality (4 out of 5 mice) with significant weight loss. | [1] |

Table 2: In Vivo Toxicity Profile of ERGi-USU-6.

Visualizing the Mechanism and Workflow

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

References

- 1. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Past, Current, and Future Strategies to Target ERG Fusion-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

ERGi-USU-6 Mesylate: A Targeted Approach to Inhibit ERG-Driven Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prostate cancer remains a significant global health challenge, with a substantial number of cases driven by the overexpression of the transcription factor ERG (ETS-related gene). The fusion of the TMPRSS2 gene promoter with the ERG gene coding region, present in approximately 50-65% of primary prostate cancers, leads to aberrant ERG expression, which in turn drives oncogenic processes such as cell invasion and survival.[1][2][3] ERGi-USU-6 mesylate has emerged as a potent and selective small molecule inhibitor of ERG, offering a promising therapeutic strategy for this molecularly defined subset of prostate cancer. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Concepts and Mechanism of Action

This compound is a derivative of the parental compound ERGi-USU, developed through structure-activity relationship (SAR) studies to enhance its potency and biological activity.[1][2] The mesylate salt formulation, in particular, has demonstrated improved performance in biological assays.[1][2]

The primary mechanism of action of this compound involves the direct inhibition of ERG protein function. However, its activity is also closely linked to the inhibition of RIOK2 (Right open reading frame kinase 2).[1][4] This dual inhibitory effect is crucial for its anti-cancer properties in ERG-positive prostate cancer cells.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

Quantitative Efficacy Data

The potency of this compound has been quantified in the ERG-positive prostate cancer cell line, VCaP. The following table summarizes the key inhibitory concentrations (IC50) observed.

| Target/Process | Cell Line | IC50 (µM) | Reference |

| ERG Protein Inhibition | VCaP | 0.17 | [4] |

| RIOK2 Protein Inhibition | VCaP | 0.13 | [4] |

| Cell Growth Inhibition | VCaP | 0.089 | [4] |

These data highlight the potent and specific activity of this compound against ERG-positive prostate cancer cells at sub-micromolar concentrations.

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.

Cell Viability Assay

This protocol is used to determine the concentration-dependent effect of this compound on the proliferation of prostate cancer cells.

Materials:

-

ERG-positive (e.g., VCaP) and ERG-negative (e.g., PC-3) prostate cancer cell lines

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

After incubation, equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for ERG and RIOK2 Inhibition

This protocol is designed to quantify the reduction in ERG and RIOK2 protein levels following treatment with this compound.

Materials:

-

VCaP cells

-

This compound

-

6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against ERG, RIOK2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed VCaP cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ERG, RIOK2, and the loading control overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

The following diagram outlines the general workflow for evaluating this compound.

Future Directions

While this compound has shown significant promise in preclinical models, further investigation is warranted. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling in relevant animal models of ERG-positive prostate cancer. Additionally, exploring potential mechanisms of resistance and identifying predictive biomarkers will be crucial for its clinical translation. The selective nature of ERGi-USU-6 for ERG-positive cancer cells, with minimal effects on ERG-negative cells or normal cells, underscores its potential as a precision medicine approach for a significant subset of prostate cancer patients.[5]

References

- 1. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of RIOK2 Inhibition by ERGi-USU-6 Mesylate

This technical guide provides a comprehensive overview of the mechanism and effects of RIOK2 inhibition by the small molecule this compound, a promising therapeutic agent in the context of ERG-positive cancers, particularly prostate cancer.

Introduction to RIOK2 and ERG in Cancer

The ETS-related gene (ERG), a member of the E-26 transformation-specific family of transcription factors, is a key player in several malignancies. In approximately 40-50% of prostate cancers, a chromosomal translocation leads to the fusion of the TMPRSS2 gene with the ERG gene, resulting in the androgen-regulated overexpression of the ERG oncoprotein.[1][2] This aberrant ERG expression is a critical driver of the disease, making it an attractive therapeutic target.[2]

RIOK2 (Right open reading frame kinase 2) is an atypical serine/threonine kinase essential for the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[3][4][5] Cancer cells, with their high proliferation rates, have an increased demand for protein synthesis, often leading to the hyperactivation of ribosome biogenesis.[4] RIOK2 has been found to be overexpressed in various cancers, including non-small-cell lung cancer, glioblastoma, and prostate cancer, and its high expression is often correlated with poor clinical outcomes.[3][6][7]

This compound: A Selective Inhibitor of RIOK2

This compound, a salt derivative of the parent compound ERGi-USU (also known as (E)1-[2-thiazolylazo]-2-naphthol or NSC139021), was identified as a selective inhibitor of ERG-positive cancer cells.[8][9] It directly binds to and inhibits the atypical kinase RIOK2.[10] This interaction is highly selective, with the compound showing minimal effects on ERG-negative cancer cells or normal cells, even those expressing ERG endogenously, such as endothelial cells.[9][10]

Quantitative Data on this compound Activity

The inhibitory activity of this compound and its parent compound has been quantified in various assays, primarily using the ERG-positive prostate cancer cell line VCaP.

| Parameter | Compound | Cell Line | Value | Reference |

| Cell Growth IC50 | This compound | VCaP | 0.089 µM | [8] |

| ERG Protein Inhibition IC50 | This compound | VCaP | 0.17 µM | [8] |

| RIOK2 Protein Inhibition IC50 | This compound | VCaP | 0.13 µM | [8] |

| RIOK2 Protein Inhibition IC50 | ERGi-USU | VCaP | 220 nM | [10] |

| RIOK2 Protein Inhibition IC50 | ERGi-USU | COLO320 | 360 nM | [10] |

| RIOK2 Binding Affinity (Kd) | ERGi-USU | - | 200 nM | [10][11] |

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of RIOK2. This leads to a cascade of downstream events that selectively impact ERG-positive cancer cells.

Ribosomal Stress and Reduced ERG Protein Levels

By inhibiting RIOK2, this compound disrupts the maturation of the 40S ribosomal subunit, inducing a state of "ribosomal stress".[10] While the precise molecular link between RIOK2 inhibition and the reduction in ERG protein levels is still under investigation, it is presumed to be an upstream regulatory mechanism.[9][12] This leads to a decrease in the oncoprotein ERG, which is critical for the survival of ERG-positive prostate cancer cells.[2]

Mechanism of RIOK2 Inhibition in ERG-Positive Cancer

Induction of Ferroptosis

Recent studies suggest that the cancer-selective activity of ERGi-USU compounds may also involve the induction of ferroptosis, an iron-dependent form of programmed cell death.[1] Treatment with ERGi-USU led to altered levels of ferroptosis-associated proteins in ERG-positive prostate cancer models.[1]

Cell Cycle Arrest and Apoptosis in Glioblastoma

In the context of glioblastoma, the parent compound NSC139021 (ERGi-USU) has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis.[13] This is mediated through the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway and activation of the p53 signaling pathway.[13]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Past, Current, and Future Strategies to Target ERG Fusion-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Downstream Signaling Pathways of ERGi-USU-6 Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERGi-USU-6 mesylate, a salt derivative of the parent compound ERGi-USU-6, has emerged as a potent and selective inhibitor of ERG-positive cancers, particularly prostate cancer. The overexpression of the ETS-related gene (ERG) due to chromosomal translocation is a key driver in approximately 50% of prostate cancers. This compound exerts its anti-cancer effects by modulating several critical downstream signaling pathways, leading to cell cycle arrest, apoptosis, and a specialized form of iron-dependent cell death known as ferroptosis. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: RIOK2 Inhibition and Ribosomal Stress

The primary molecular target of the ERGi-USU compounds, including this compound, is the atypical kinase RIOK2 (Right open reading frame kinase 2). RIOK2 is a crucial enzyme in ribosome biogenesis, specifically in the maturation of the 40S ribosomal subunit.

By binding to and inhibiting RIOK2, this compound disrupts normal ribosome production, leading to a state of "ribosomal stress." This stress response, in turn, triggers a cascade of downstream events that collectively inhibit cancer cell growth and survival.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound (referred to as salt derivative 7b in some studies) has been quantified in ERG-positive prostate cancer cell lines.

| Target | Cell Line | IC50 Value (µM) | Reference |

| Cell Growth | VCaP | 0.089 | [1] |

| ERG Protein Inhibition | VCaP | 0.17 | [1] |

| RIOK2 Protein Inhibition | VCaP | 0.13 | [1] |

The parental compound, ERGi-USU, also demonstrated potent inhibition of cell growth and ERG protein levels in a panel of ERG-positive cancer cell lines.

| Cell Line | Cell Growth IC50 (µM) | ERG Protein Inhibition IC50 (µM) | Reference |

| VCaP (Prostate Cancer) | 0.13 | 0.15 | [2][3] |

| MOLT4 (Leukemia) | 0.034 | 0.05 | [2][3] |

| KG1 (Leukemia) | 0.11 | 0.12 | [2][3] |

| COLO 320 (Colon Cancer) | 0.18 | 0.21 | [2][3] |

Downstream Signaling Pathways

The inhibition of RIOK2 by this compound initiates a multi-pronged attack on cancer cells through the following key signaling pathways:

-

Induction of Ribosomal Stress Leading to Apoptosis and Cell Cycle Arrest

-

Activation of ATF3-Mediated Ferroptosis

Ribosomal Stress, Apoptosis, and Cell Cycle Arrest

The disruption of ribosome biogenesis triggers a cellular stress response that culminates in apoptosis (programmed cell death) and cell cycle arrest. A key signaling node in this pathway is the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth and proliferation and is often hyperactive in cancer.

Treatment with the parental compound ERGi-USU has been shown to inhibit the phosphorylation of key proteins in the mTOR pathway, including mTOR itself and the S6 ribosomal protein (S6RP), as well as the total levels of S6RP.[4] This inhibition of the mTOR pathway contributes to the overall anti-proliferative effects.

The induction of apoptosis is further evidenced by the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1) and caspases 3 and 7.[2] Concurrently, ERGi-USU treatment leads to the inhibition of key cell cycle regulatory proteins, including cyclin-dependent kinase 4 (CDK4) and cyclins D1 and D3, resulting in cell cycle arrest.[2]

ATF3-Mediated Ferroptosis

Recent evidence strongly suggests that this compound and its parent compounds induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[5][6] A key player in this pathway is the Activating Transcription Factor 3 (ATF3).[5][6] While the precise molecular details are still under investigation, it is hypothesized that this compound treatment leads to the upregulation of ATF3, which in turn promotes ferroptosis. This mode of cell death is distinct from apoptosis and provides an alternative mechanism to eliminate cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to elucidate the downstream signaling of this compound.

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify the levels of specific proteins, such as ERG, RIOK2, and components of the mTOR and apoptosis pathways.

1. Cell Lysis:

-

Treat cells with this compound at desired concentrations and time points.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing proteins.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-ERG, anti-RIOK2, anti-phospho-mTOR, anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

5. Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

1. Cell Preparation:

-

Treat cells with this compound.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix cells in ice-cold 70% ethanol and store at -20°C.

2. Staining:

-

Wash fixed cells with PBS.

-

Resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

3. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Ferroptosis Assay (Lipid Peroxidation)

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY(581/591).

1. Cell Treatment:

-

Seed cells in a multi-well plate.

-

Treat cells with this compound, a positive control for ferroptosis (e.g., erastin or RSL3), and a negative control (vehicle). A ferroptosis inhibitor (e.g., ferrostatin-1) can be co-administered to confirm the specificity.

2. Staining:

-

After treatment, wash the cells with PBS.

-

Incubate the cells with C11-BODIPY(581/591) probe in serum-free medium for 30 minutes at 37°C.

3. Analysis:

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy. Oxidation of the C11-BODIPY probe results in a shift in its fluorescence emission from red to green, and the ratio of green to red fluorescence is used to quantify lipid peroxidation.

Conclusion

This compound represents a promising therapeutic agent for ERG-positive cancers. Its mechanism of action is multifaceted, primarily initiated by the inhibition of the atypical kinase RIOK2. This leads to ribosomal stress, which in turn activates downstream pathways resulting in cell cycle arrest and apoptosis, largely through the modulation of the mTOR signaling cascade. Furthermore, this compound induces a distinct form of cell death, ferroptosis, mediated by the transcription factor ATF3. The in-depth understanding of these downstream signaling pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and clinical translation of this targeted therapy. Further research to fully elucidate the intricate molecular connections within these pathways will undoubtedly pave the way for more effective and personalized cancer treatments.

References

An In-depth Technical Guide to the Discovery and Synthesis of ERGi-USU-6 Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer remains a significant global health challenge, with the TMPRSS2-ERG gene fusion being the most frequent genomic alteration, driving the overexpression of the ERG oncoprotein in approximately 50-65% of cases.[1] The persistence of ERG overexpression in metastatic castration-resistant prostate cancer underscores the urgent need for targeted therapies beyond current androgen receptor (AR) axis inhibitors.[1][2] This whitepaper details the discovery, synthesis, and preclinical evaluation of ERGi-USU-6 mesylate, a potent and selective inhibitor of ERG-positive prostate cancer. Developed through structure-activity relationship (SAR) studies from its parent compound, ERGi-USU, this compound demonstrates enhanced efficacy in inhibiting cancer cell growth and key oncoprotein targets.[1] This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and key quantitative data to support further research and development efforts.

Introduction: Targeting the ERG Oncoprotein

The fusion of the androgen-regulated TMPRSS2 promoter with the coding region of the ETS-related gene (ERG) leads to aberrant overexpression of the ERG oncoprotein, a key driver of prostate cancer.[3] ERG overexpression is implicated in multiple facets of tumorigenesis, including cell invasion, abrogation of normal differentiation, and promotion of cancer cell survival mechanisms.[1] While androgen deprivation therapy is a mainstay treatment, resistance often develops, highlighting the need for novel therapeutic strategies targeting downstream effectors like ERG.[1][2]

The development of small molecule inhibitors targeting ERG has been a key focus of research. The parental compound, ERGi-USU, was identified from a screen of small molecule libraries and shown to selectively inhibit the growth of ERG-positive cancer cells.[3] Subsequent investigation revealed that ERGi-USU's mechanism of action involves the direct binding to and inhibition of the atypical kinase RIOK2, leading to downstream inhibition of ERG.[3] To improve upon the efficacy of the parent compound, extensive SAR studies were conducted, leading to the development of ERGi-USU-6, a more potent derivative.[1] Further optimization through salt formulation identified this compound (compound 7b) as a lead candidate with improved biological activity.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by targeting the RIOK2 kinase, which in turn leads to the inhibition of ERG protein levels. In the context of TMPRSS2-ERG fusion-positive prostate cancer, the expression of ERG is driven by the androgen receptor (AR). The signaling cascade is depicted below.

Discovery and Synthesis of this compound

The discovery of ERGi-USU-6 was the result of systematic SAR studies on the parental compound, ERGi-USU. A total of 134 derivatives were synthesized and evaluated for their ability to inhibit ERG protein levels and the growth of ERG-positive prostate cancer cells (VCaP).[1] This effort identified ERGi-USU-6 as a significantly more potent inhibitor. To further enhance its pharmaceutical properties, such as solubility and efficacy, a variety of salt formulations were prepared and tested.[3] Among 21 salt derivatives, the mesylate salt (compound 7b) demonstrated the most improved activity.[3][4]

Synthesis Workflow

The general workflow for the development of this compound is outlined below, from initial synthesis to biological evaluation.

General Synthesis Protocol

An improved, high-yield synthesis procedure for ERGi-USU-6 was developed.[1][3] The final step involves the reaction of ERGi-USU-6 (free base) with an appropriate counterion precursor in a suitable solvent at room temperature to form the desired salt.[3] For this compound, this would involve reacting the free base with methanesulfonic acid.

Quantitative Data Summary

This compound (compound 7b) demonstrates potent and selective inhibition of ERG-positive prostate cancer cells. The following tables summarize the key in vitro efficacy data.

Table 1: In Vitro Efficacy of this compound in VCaP Cells

| Assay Type | Target | Cell Line | IC50 Value (μM) | Reference |

| Cell Growth Inhibition | Cell Viability | VCaP | 0.089 | [1][5] |

| Protein Inhibition | ERG Oncoprotein | VCaP | 0.17 | [1][5] |

| Protein Inhibition | RIOK2 Kinase | VCaP | 0.13 | [1][5] |

Note: VCaP is an ERG-positive prostate cancer cell line.

Table 2: Maximum Tolerated Dose (MTD) in Vivo

| Compound | MTD in Athymic Nude Mice (mg/kg) | Reference |

| ERGi-USU (Parental) | 150 | [3] |

| ERGi-USU-6 | 100 | [3] |

Detailed Experimental Protocols

Cell Lines and Reagents

-

Cell Lines:

-

VCaP (ERG-positive human prostate cancer)

-

LNCaP (ERG-negative human prostate cancer)

-

HUVEC (Human Umbilical Vein Endothelial Cells, ERG-positive normal primary cells)

-

-

Reagents:

Cell Growth Inhibition Assay

-

Cell Seeding: Plate cells (e.g., VCaP, LNCaP, HUVEC) in appropriate multi-well plates at a predetermined density.

-

Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 8 days).[6]

-

Cell Counting: At the end of the incubation period, trypsinize the cells and count them using a hemocytometer with trypan blue staining to exclude non-viable cells.[6]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control for each concentration. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Protein Inhibition Assay (In-Cell Western)

-

Cell Seeding and Treatment: Plate cells (e.g., VCaP) in 96-well plates. After adherence, treat with various concentrations of this compound for a defined period (e.g., 48 hours).[6]

-

Fixation and Permeabilization:

-

Remove the treatment media and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 5 minutes.

-

-

Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-ERG antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells multiple times with PBS containing 0.1% Tween-20. Incubate with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature, protected from light.

-

Signal Detection: Wash the cells again to remove unbound secondary antibody. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey) to quantify the fluorescence intensity, which is proportional to the amount of ERG protein.

-

Data Analysis: Normalize the ERG protein signal to a housekeeping protein or cell number. Calculate the IC50 for protein inhibition as described for the cell growth assay.

In Vivo Maximum Tolerated Dose (MTD) Study

-

Animal Model: Use athymic nude mice.

-

Compound Administration: Administer ERGi-USU-6 at various dose levels via a suitable route (e.g., intraperitoneal injection).[3]

-

Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and mortality, over a defined observation period.[2][3]

-

MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.[3]

Conclusion and Future Directions

This compound is a promising, potent, and selective inhibitor of ERG-positive prostate cancer. It was developed through rigorous SAR studies and salt formulation optimization, demonstrating superior in vitro efficacy compared to its parental compound.[1] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate its therapeutic potential.

Future studies should focus on comprehensive preclinical development, including pharmacokinetic and pharmacodynamic profiling, long-term toxicity studies, and evaluation in various in vivo models of prostate cancer, including patient-derived xenografts. These efforts will be crucial in advancing this compound towards clinical evaluation as a novel targeted therapy for a significant subset of prostate cancer patients.

References

- 1. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biological Activity of ERGi-USU-6 Mesylate in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of ERGi-USU-6 mesylate, a potent and selective inhibitor of ERG-positive cancers. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a derivative of the parent compound ERGi-USU, developed to exhibit enhanced potency against cancers driven by the ERG oncoprotein.[1] The primary mechanism of action of this compound involves the direct inhibition of the atypical kinase RIOK2.[2][3] This inhibition leads to a downstream reduction in the protein levels of the oncogenic transcription factor ERG, which is frequently overexpressed in prostate cancer and other malignancies due to chromosomal translocations, most commonly the TMPRSS2-ERG gene fusion.[1][4] The compound demonstrates high selectivity, potently inhibiting the growth of ERG-positive cancer cells with minimal effects on ERG-negative cancer cells or normal cells.[1]

Recent findings have further elucidated the downstream effects of this compound, revealing its ability to induce a form of iron-dependent programmed cell death known as ferroptosis. This process is mediated by the activating transcription factor 3 (ATF3), which becomes upregulated following treatment with ERGi-USU compounds.[1][5][6] The induction of ribosomal stress is also observed as a consequence of RIOK2 inhibition.[7]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound (referred to as compound 7b in the primary literature).

| Cell Line | Assay Type | IC50 Value (µM) | Reference |

| VCaP (ERG-positive prostate cancer) | Cell Growth Inhibition | 0.089 | [2] |

| VCaP (ERG-positive prostate cancer) | ERG Protein Inhibition | 0.17 | [2] |

| VCaP (ERG-positive prostate cancer) | RIOK2 Protein Inhibition | 0.13 | [2] |

Table 1: In Vitro Efficacy of this compound

| Animal Model | Parameter | Value | Reference |

| Athymic Nude Mice | Maximum Tolerated Dose (MTD) | 100 mg/kg | [4] |

Table 2: In Vivo Toxicity of this compound

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow for the evaluation of this compound.

Caption: Signaling pathway of this compound in cancer cells.

Caption: General experimental workflow for this compound evaluation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Growth Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., VCaP, LNCaP) in 96-well plates at a density of 2,000 to 10,000 cells per well in the appropriate culture medium. Include wells with medium only as a blank control.

-

Incubation: Culture the cells for 24 to 48 hours to allow for adherence.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Prolonged Incubation: Incubate the treated cells for a period of 8 days.[7]

-

Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as the MTT assay or a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In-Cell Western Assay for ERG Protein Inhibition

This semi-high-throughput assay is used to quantify the inhibition of endogenous ERG protein levels.

-

Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound as described for the cell growth inhibition assay.

-

Fixation and Permeabilization: After treatment (e.g., 48 hours), remove the medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature. Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 20 minutes.[8]

-

Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for ERG (e.g., anti-ERG mouse monoclonal antibody, 9FY) overnight at 4°C with gentle shaking. A normalization antibody, such as an anti-GAPDH or anti-actin antibody, should be used in parallel.

-

Secondary Antibody Incubation: Wash the cells with a wash buffer (e.g., PBST). Incubate the cells with a near-infrared fluorescently labeled secondary antibody (e.g., LI-COR IRDye® secondary antibody) for 1 hour at room temperature, protected from light.

-

Imaging and Quantification: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity in each well. Normalize the ERG signal to the signal from the normalization antibody.

Western Blot Analysis

This protocol is used to confirm the inhibition of ERG and RIOK2 protein levels.

-

Cell Lysis: Plate cells (e.g., 2 x 10^6 cells in a 10-cm dish) and treat with this compound for 48 hours.[7] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 15 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against ERG, RIOK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.

Maximum Tolerated Dose (MTD) Assay

This in vivo assay is performed to determine the highest dose of this compound that does not cause unacceptable toxicity in animal models.

-

Animal Model: Use a suitable animal model, such as athymic nude mice.

-

Dose Escalation: Administer escalating doses of this compound to different groups of animals. The compound can be administered via various routes, such as intraperitoneal injection.

-

Monitoring: Monitor the animals daily for signs of toxicity, including changes in body weight, behavior, and overall health. The observation period is typically continued for a set duration after the last dose.

-

Endpoint: The MTD is defined as the highest dose at which all animals in the group survive without significant signs of toxicity (e.g., more than a 20% loss of body weight).[4]

Conclusion

This compound represents a promising therapeutic agent for the treatment of ERG-positive cancers. Its targeted inhibition of RIOK2, leading to the downregulation of the ERG oncoprotein and the induction of ferroptosis, provides a multi-faceted approach to selectively eliminating cancer cells. The methodologies and data presented in this guide offer a robust framework for further research and development of this and similar compounds.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. abstract-b062-ergi-usu-selectively-inhibit-erg-positive-prostate-cancer-through-atf3-mediated-ferroptosis - Ask this paper | Bohrium [bohrium.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of ERGi-USU-6 Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERGi-USU-6 mesylate has emerged as a potent and selective inhibitor of ETS-related gene (ERG) positive prostate cancer. This document provides a comprehensive overview of its pharmacological properties, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The fusion of the TMPRSS2 gene promoter with the protein-coding region of the ERG transcription factor is a prevalent oncogenic driver in a significant portion of prostate cancers.[1][2][3] This leads to the overexpression of the ERG oncoprotein, which plays a crucial role in tumor progression and metastasis.[1] this compound was developed as a derivative of the parental compound ERGi-USU, with improved efficacy in selectively targeting and inhibiting the growth of these ERG-positive cancer cells.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects through a novel mechanism involving the atypical kinase RIOK2. The parental compound, ERGi-USU, was found to directly bind to RIOK2.[1] The inhibition of RIOK2 by this compound leads to a downstream reduction in ERG protein levels, selectively in ERG-positive cancer cells.[1][4] This suggests a synthetic lethal interaction where the cancer cells' addiction to the ERG oncogene makes them particularly vulnerable to the disruption of the RIOK2-ERG axis. Recent studies also suggest the involvement of ferroptosis, an iron-dependent form of programmed cell death, as a downstream consequence of this compound treatment.[5]

Signaling Pathway

Caption: Proposed signaling pathway of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value (μM) | Reference |

| IC50 (Cell Growth) | VCaP (ERG-positive) | 0.089 | [1][4] |

| IC50 (ERG Protein Inhibition) | VCaP (ERG-positive) | 0.17 | [1][4] |

| IC50 (RIOK2 Protein Inhibition) | VCaP (ERG-positive) | 0.13 | [1][4] |

Table 2: In Vivo Efficacy of ERGi-USU-6

| Parameter | Animal Model | Dose (mg/kg) | Outcome | Reference |

| Maximum Tolerated Dose (MTD) | Athymic Nude Mice | 100 | No mortality or significant weight loss observed. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

VCaP Cell Growth Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of VCaP cells.

-

Cell Culture: VCaP cells are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.

In-Cell Western (ICW) Assay for ERG and RIOK2 Protein Quantification

This method allows for the quantification of ERG and RIOK2 protein levels directly in cultured cells.

-

Cell Seeding and Treatment: VCaP cells are seeded in 96-well plates and treated with different concentrations of this compound as described above.

-

Fixation and Permeabilization: After treatment, the cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking: Non-specific antibody binding is blocked using a suitable blocking buffer.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies specific for ERG and RIOK2. A housekeeping protein antibody (e.g., GAPDH or Tubulin) is used for normalization.

-

Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).

-

Imaging and Quantification: The plate is scanned using a near-infrared imaging system. The fluorescence intensities for the target proteins are normalized to the housekeeping protein.

Western Blot for ERG and RIOK2 Protein Levels

This protocol provides a semi-quantitative assessment of ERG and RIOK2 protein levels in cell lysates.

-

Cell Lysis: VCaP cells are treated with this compound, harvested, and lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against ERG, RIOK2, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of this compound.

Conclusion

This compound is a promising therapeutic agent that selectively targets ERG-positive prostate cancer cells. Its mechanism of action, involving the inhibition of RIOK2 and subsequent downregulation of ERG, presents a novel strategy for treating this specific subtype of prostate cancer. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.

References

ERGi-USU-6 Mesylate: A Deep Dive into its Impact on Cell Cycle Progression in ERG-Positive Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERG (ETS-related gene) transcription factor overexpression, driven by the TMPRSS2-ERG gene fusion, is a hallmark of approximately 50% of prostate cancers. This oncogenic driver has become a critical target for therapeutic intervention. ERGi-USU-6 mesylate, a potent and selective small molecule inhibitor, has emerged as a promising agent against ERG-positive prostate cancer. This technical guide provides an in-depth analysis of the impact of this compound on cell cycle progression. Through the inhibition of RIOK2, an atypical kinase, this compound orchestrates a cascade of events culminating in cell cycle arrest and inhibition of tumor growth. This document summarizes the quantitative data on its effects, details the experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Introduction

Prostate cancer remains a significant health concern globally. The discovery of the recurrent TMPRSS2-ERG gene fusion has provided a specific molecular target for a large subset of these cancers. The resulting overexpression of the ERG oncoprotein contributes to tumorigenesis by altering cellular processes, including cell proliferation, differentiation, and invasion. This compound is a second-generation inhibitor developed from its parent compound, ERGi-USU, with improved efficacy.[1] It selectively targets ERG-positive cancer cells by binding to and inhibiting the atypical kinase RIOK2.[2] This inhibition leads to a downstream reduction in ERG protein levels and ultimately impedes cancer cell proliferation.[2] This guide will focus on the specific effects of this compound on the cell cycle machinery.

Quantitative Impact on Cell Proliferation and Protein Expression

This compound demonstrates potent and selective inhibition of ERG-positive prostate cancer cells. The following tables summarize the key quantitative data from studies on the VCaP cell line, a well-established model for TMPRSS2-ERG fusion-positive prostate cancer.

Table 1: Inhibitory Concentrations (IC50) of this compound (as salt derivative 7b) in VCaP Cells [3]

| Parameter | IC50 (µM) |

| Cell Growth Inhibition | 0.089 |

| ERG Protein Inhibition | 0.17 |

| RIOK2 Protein Inhibition | 0.13 |

Note: The data is derived from studies using a salt derivative of ERGi-USU-6, referred to as 7b in the source literature.[3]

While specific quantitative data on the distribution of cell cycle phases (G1, S, G2/M) after this compound treatment is not yet published in detail, studies on the overexpression of ERG in prostate cancer cells have shown a significant impact on cell cycle progression, suggesting that its inhibition would likewise have profound effects. For instance, ERG overexpression has been shown to slow cell cycle progression with a notable reduction in the S-phase population.[4]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of RIOK2, which in turn leads to the downregulation of ERG protein levels. This initiates a series of events that impact cell cycle progression. The proposed signaling pathway is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on cell cycle progression.

Cell Culture

-

Cell Line: VCaP (Vertebral-Cancer of the Prostate) cells, which are positive for the TMPRSS2-ERG gene fusion.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Growth Inhibition Assay

-

Seeding: VCaP cells are seeded in 96-well plates at a density of 5,000 cells per well.

-

Treatment: After 24 hours, cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 72 hours).

-

Analysis: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: VCaP cells are seeded in 6-well plates and treated with this compound or vehicle control for the desired time.

-

Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and counted.

-

Fixation: Cells (approximately 1 x 10^6) are resuspended in 0.5 mL of cold PBS and fixed by dropwise addition of 4.5 mL of ice-cold 70% ethanol while vortexing gently. Cells are then incubated at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed with PBS to remove ethanol and then resuspended in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Cells are incubated in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Western Blot Analysis of Cell Cycle Regulatory Proteins

-

Cell Lysis: VCaP cells treated with this compound are washed with ice-cold PBS and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA (Bicinchoninic acid) protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for cell cycle regulatory proteins (e.g., Cyclin D1, CDK4, CDK6, p21, p27) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.

Conclusion

This compound represents a targeted therapeutic strategy for ERG-positive prostate cancer. Its ability to inhibit RIOK2 and subsequently downregulate ERG expression leads to a significant impact on cell cycle progression, ultimately inhibiting cancer cell growth. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further elucidate the mechanisms of this promising compound and advance its clinical development. Further studies are warranted to obtain more granular quantitative data on its effects on cell cycle phase distribution and the precise modulation of key cell cycle regulatory proteins.

References

- 1. origene.com [origene.com]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

Understanding the selectivity of ERGi-USU-6 mesylate

An In-depth Technical Guide to the Selectivity of ERGi-USU-6 Mesylate

Introduction

Prostate cancer is a leading cause of cancer-related deaths in men, with approximately 50% of tumors harboring an oncogenic TMPRSS2-ERG gene fusion.[1][2][3] This fusion leads to the overexpression of the ERG oncoprotein, a key driver in these cancers.[2][3][4] this compound (also referred to as compound 7b) is a potent small molecule inhibitor developed to selectively target ERG-positive prostate cancer cells.[1][2] It is a salt derivative of the parent compound ERGi-USU, designed to improve efficacy and pharmaceutical properties.[2][5] This guide provides a detailed overview of the selectivity of this compound, summarizing key data, experimental protocols, and the proposed mechanism of action for researchers and drug development professionals.

Mechanism of Action

While ERGi-USU-6 does not appear to bind directly to the ERG protein, its effects are mediated through an upstream regulator.[2] The atypical kinase RIOK2 has been identified as a direct binding partner of the parent compound, ERGi-USU.[2][4] Inhibition of RIOK2 by ERGi-USU-6 leads to a downstream reduction in ERG protein levels, selectively in cancer cells.[2][6] The precise mechanistic link between RIOK2 and ERG is still under investigation, but it is hypothesized that ERGi-USU compounds induce ribosomal stress, which in turn affects ERG expression.[6] Recent studies also suggest that the cancer-selective activity of ERGi-USU-6 involves the induction of ferroptosis through the ATF3 gene.[1]

Caption: Proposed mechanism of this compound in ERG-positive cancer cells.

Data Presentation: In Vitro Selectivity

This compound demonstrates high selectivity for ERG-positive cancer cells while showing minimal effects on ERG-positive normal cells and ERG-negative cancer cells.[2][5]

Table 1: IC50 Values of this compound (Compound 7b) in VCaP Cells

| Target | Assay Type | Cell Line | IC50 (μM) |

| Cell Growth | Cell Glow ATPase | VCaP (ERG+) | 0.089 |

| ERG Protein | Immunoblot | VCaP (ERG+) | 0.17 |

| RIOK2 Protein | Immunoblot | VCaP (ERG+) | 0.13 |

Data sourced from MedChemExpress and ACS Medicinal Chemistry Letters.[2][7]

Table 2: Selectivity Profile of this compound (Compound 7b)

| Cell Line | ERG Status | Cell Type | Effect of Treatment |

| VCaP | Positive | Prostate Cancer | Growth and protein inhibition |

| HUVEC | Positive | Normal Endothelial | No significant effect on cell growth or protein levels |

| LNCaP | Negative | Prostate Cancer | No detectable effect on cell growth |

This selectivity is a key characteristic, removing concerns about pleiotropic biological activity.[2][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

Cell Growth Inhibition Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Culture: VCaP (ERG-positive prostate cancer) and HUVEC (ERG-positive normal endothelial) cells are cultured under standard conditions.

-

Seeding: Cells are seeded in multi-well plates at an appropriate density.

-

Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is included.

-

Incubation: Plates are incubated for a specified period (e.g., 120 hours).[7]

-

Viability Assessment: Cell viability is measured using an assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control. IC50 values are calculated using non-linear regression analysis.

Caption: Workflow for determining cell growth inhibition IC50 values.

Protein Inhibition Studies (Immunoblotting)

This method quantifies the levels of specific proteins (ERG and RIOK2) following treatment.

-

Cell Treatment: VCaP or HUVEC cells are treated with various concentrations of this compound for a defined period.

-

Lysis: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for ERG, RIOK2, and a loading control (e.g., GAPDH).

-

Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Protein band intensities are quantified using densitometry software and normalized to the loading control.

In Vivo Maximum Tolerated Dose (MTD) Assay

This study determines the highest dose of a drug that can be administered without causing unacceptable toxicity.

-

Animal Model: Athymic nude mice are typically used.[4]

-

Dosing: Mice are divided into groups and administered escalating doses of ERGi-USU-6. A vehicle control group is included.

-

Monitoring: Animals are monitored daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance.[4]

-

Endpoint: The MTD is defined as the highest dose at which all animals survive the observation period without significant signs of distress or deterioration in health.[2] For ERGi-USU-6, the MTD was determined to be 100 mg/kg.[2][5]

Selectivity Logic

The selectivity of this compound is its most critical attribute for therapeutic potential. It effectively inhibits the growth of cancer cells that are dependent on the ERG oncoprotein, while sparing normal cells that also express ERG, where its function is physiologically regulated.[2][5]

Caption: Logical relationship of this compound's selective activity.

Conclusion

This compound is a highly selective inhibitor of ERG-positive prostate cancer. Its mechanism, involving the inhibition of the atypical kinase RIOK2 and induction of ferroptosis, leads to a potent and selective reduction in ERG protein levels and cancer cell growth.[1][2][7] The compound's lack of toxicity towards normal ERG-positive endothelial cells and ERG-negative cancer cells underscores its potential as a targeted therapeutic agent.[2][5] The data and protocols presented here provide a comprehensive foundation for further research and development of this promising compound for precision medicine in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

ERGi-USU-6 Mesylate: A Novel Inhibitor Targeting ERG-Positive Metastatic Castration-Resistant Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ERGi-USU-6 mesylate, a novel small molecule inhibitor demonstrating significant potential in the treatment of ERG-positive metastatic castration-resistant prostate cancer (mCRPC). This document details the compound's mechanism of action, presents key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Challenge of ERG-Positive mCRPC

Prostate cancer is a leading cause of cancer-related death in men.[1][2] A significant subset of these cancers, including approximately 35% of mCRPC cases, is characterized by the overexpression of the ETS-related gene (ERG) oncoprotein, typically driven by a TMPRSS2-ERG gene fusion.[1][2][3][4] The ERG oncoprotein is a critical driver of tumorigenesis, facilitating cell invasion and survival.[1][2] As resistance to standard androgen deprivation therapies emerges, there is a pressing need for novel therapeutic strategies that target validated cancer drivers like ERG.[1][2][4] this compound has been developed as a potent and selective inhibitor to meet this need.[1][2]

This compound: Compound Profile

This compound (also referred to as compound 7b) is a salt derivative of the lead compound ERGi-USU-6, which was developed through structure-activity relationship (SAR) studies from the parental molecule, ERGi-USU.[1][2] The mesylate salt formulation was identified to improve the compound's biological activity, including solubility and potency, for selectively targeting prostate cancer cells harboring the ERG fusion.[1][3]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism targeting key cellular pathways.

Primary Mechanism: RIOK2-Mediated ERG Inhibition

The primary mechanism of action is not through direct binding to the ERG oncoprotein itself. Instead, the parental compound, ERGi-USU, was found to directly bind to and inhibit RIO Kinase 2 (RIOK2), an atypical kinase.[1][2][5] RIOK2 is implicated as an upstream regulator of ERG. By inhibiting RIOK2, this compound leads to a significant downstream reduction in ERG protein levels, thereby selectively inhibiting the growth of ERG-positive cancer cells.[1][2][6]

Secondary Mechanism: Induction of Ferroptosis

More recent studies have revealed a secondary mechanism contributing to the selective cell-killing activity of this compound. The compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death.[6] This action is mediated by the activating transcription factor 3 (ATF3) gene, which is a known promoter of ferroptosis.[6] This dual mechanism of action—targeting the specific ERG oncogenic driver while also inducing a broader cell death pathway—makes this compound a promising therapeutic candidate.

Quantitative Data Summary

The efficacy of this compound (compound 7b) has been quantified in the ERG-positive VCaP metastatic prostate cancer cell line. The compound shows high selectivity, as it does not significantly affect the growth of normal ERG-positive endothelial cells (HUVEC) at therapeutic concentrations.[1][3]

Table 1: In Vitro Efficacy of this compound in VCaP Cells

| Parameter | IC50 Value (µM) | Cell Line | Reference |

| Cell Growth Inhibition | 0.089 | VCaP | [1][6][7] |

| ERG Protein Inhibition | 0.17 | VCaP | [1][6][7] |

| RIOK2 Protein Inhibition | 0.13 | VCaP | [1][6][7] |

Table 2: In Vivo Toxicity Data

| Compound | Maximum Tolerated Dose (MTD) | Animal Model | Reference |

| ERGi-USU-6 | 100 mg/kg | Athymic Nude Mice | [3] |

Signaling Pathways and Logical Workflows

Diagram: RIOK2-ERG Inhibition Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. New Selective Inhibitors of ERG Positive Prostate Cancer: ERGi-USU-6 Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minsky DTIC [dtic.minsky.ai]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for ERGi-USU-6 Mesylate In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERGi-USU-6 mesylate is a potent and selective small molecule inhibitor of the ETS-related gene (ERG) oncoprotein, which is overexpressed in approximately 50% of prostate cancers due to a common gene fusion event (TMPRSS2-ERG).[1] This compound exerts its anticancer effects through the inhibition of RIO kinase 2 (RIOK2), an atypical kinase involved in ribosome biogenesis.[2][3][4] Inhibition of RIOK2 by this compound leads to ribosomal stress, subsequent down-regulation of ERG protein levels, and ultimately, selective growth inhibition of ERG-positive cancer cells.[3][4] Recent findings also indicate that the anti-cancer activity of ERGi-USU compounds may involve the induction of ferroptosis, an iron-dependent form of programmed cell death, mediated by Activating Transcription Factor 3 (ATF3).[5][6]

These application notes provide detailed in vitro experimental protocols for researchers investigating the effects of this compound on prostate cancer cell lines. The protocols for key assays, including cell growth inhibition, Western blotting for protein expression analysis, and In-Cell Western assays, are outlined below.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in the ERG-positive prostate cancer cell line, VCaP.

| Parameter | Cell Line | IC50 Value (µM) | Reference |

| Cell Growth Inhibition | VCaP | 0.089 | [7][8] |

| ERG Protein Inhibition | VCaP | 0.17 | [7][8] |

| RIOK2 Protein Inhibition | VCaP | 0.13 | [7][8] |

Table 1: Summary of this compound IC50 values in VCaP cells.

Signaling Pathway and Experimental Workflow

Caption: Proposed signaling pathway of this compound.

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

Cell Culture

-

Cell Lines:

-

VCaP (ERG-positive prostate cancer): Maintain in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

LNCaP (ERG-negative prostate cancer): Culture in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

-

HUVEC (Human Umbilical Vein Endothelial Cells, ERG-positive normal control): Grow in Endothelial Cell Growth Medium.

-

-

Culture Conditions: Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2.

Cell Growth Inhibition Assay

This protocol is adapted from methodologies used in the evaluation of ERGi-USU compounds.[7]

-

Cell Seeding:

-

Harvest logarithmically growing cells and seed them in 96-well plates at a density of 5,000 cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested concentration range is 0.01 to 10 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

-

Cell Viability Measurement (MTT Assay Example):

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Western Blot for ERG and RIOK2 Protein Expression

This protocol is based on the general protein inhibition studies described for ERGi-USU-6 derivatives.[9]

-

Cell Seeding and Treatment:

-

Seed VCaP cells in 6-well plates or 10 cm dishes at a density that allows for logarithmic growth during the experiment (e.g., 2 x 10^6 cells per 10 cm dish).[3]

-

After 48 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 0.05, 0.1, 0.2, 0.5 µM) for 48 hours.[9]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., Mammalian Protein Extraction Reagent - M-PER) containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.

-

-

Electrophoresis and Transfer:

-

Load 30-50 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-